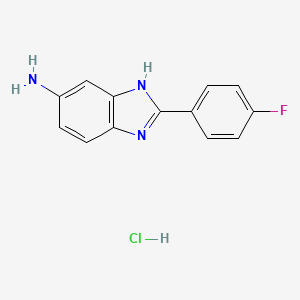

2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

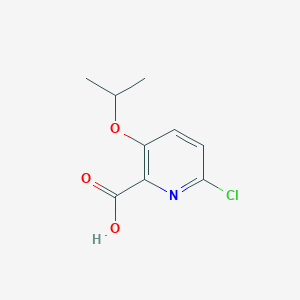

2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine hydrochloride, also known as FPHC, is a benzodiazepine derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. FPHC has been studied for its potential use in the treatment of anxiety and other psychiatric disorders.

Wissenschaftliche Forschungsanwendungen

Antitumor Properties and Prodrug Development Novel 2-(4-aminophenyl)benzothiazoles, a related class to 2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine hydrochloride, have been shown to possess selective and potent antitumor properties. These compounds undergo metabolic inactivation, which can be reduced by fluorination at specific positions around the benzothiazole nucleus. Efforts to overcome drug lipophilicity include the development of amino acid prodrugs that are water-soluble and chemically stable, reverting to their parent amine in vivo. This has led to significant tumor growth retardation in preclinical models, with manageable side effects and the induction of cytochrome P450 1A1 in sensitive carcinoma cells (Bradshaw et al., 2002).

Synthesis and Pharmaceutical Properties The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, including variants of the discussed compound, has shown potent cytotoxic effects in vitro in specific human breast cell lines, while remaining inactive against other cell types like prostate and colon cells. These findings indicate the potential broad-spectrum antitumor activity of these compounds, with specific focus on breast and ovarian cancers. The selective induction of cytochrome P450 CYP1A1 is a crucial aspect of the antitumor specificity of these compounds (Hutchinson et al., 2001).

Potential in Security Ink Applications The compound, being part of the benzothiazole family, shows relevance in the development of novel materials like security inks. A study on a related compound (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, a novel half-cut cruciform, demonstrated its potential in high-contrast color change and solid-state emission when exposed to mechanical force or pH changes. These properties suggest its potential use in security inks (Lu & Xia, 2016).

DNA Adduct Formation in Tumor Cells The benzothiazole derivatives, closely related to the discussed compound, have been observed to form DNA adducts in sensitive tumor cells both in vitro and in vivo. This activity is selective, occurring only in tumor cells that express cytochrome P450 1A1, which is critical for the execution of their antitumor activity. These findings highlight the selective cytotoxic mechanism of these compounds, making them promising candidates for targeted cancer therapy (Leong et al., 2003).

Application in Fluorescent Probes and pH Sensing Derivatives of benzothiazole, including those similar to 2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine hydrochloride, have been applied in the development of fluorescent probes for sensing metal cations and pH changes. Their high sensitivity and selectivity make them suitable for applications in bioimaging and environmental monitoring (Tanaka et al., 2001).

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-3H-benzimidazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3.ClH/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13;/h1-7H,15H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSAQOWNAMTHGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-1H-1,3-benzodiazol-5-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imino-N-(3-methoxypropyl)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2646441.png)

![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646445.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646446.png)

![Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate](/img/structure/B2646448.png)

![6-Methyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646450.png)

![6-(3-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2646460.png)

![9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2646462.png)